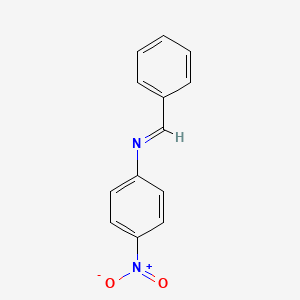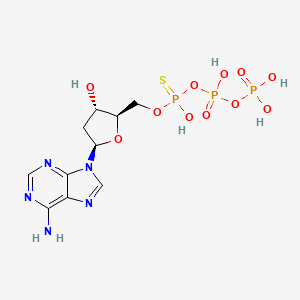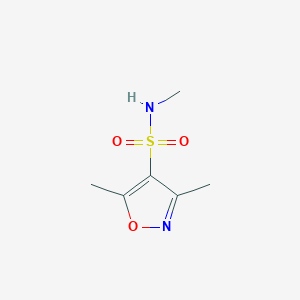
Hexahydro-1,8(2H,5H)-naphthalenedione
Overview
Description
Hexahydro-1,8(2H,5H)-naphthalenedione is a chemical compound that has gained significant attention in medicinal chemistry and drug discovery research . This versatile building block offers a unique molecular structure that serves as a valuable precursor for the synthesis of diverse chemical scaffolds .
Synthesis Analysis
The synthesis of Hexahydro-1,8(2H,5H)-naphthalenedione and its derivatives has been explored in several studies . For instance, one study discussed the synthesis and characterization of 9-(4-nitrophenyl)3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and its methoxyphenyl derivative .Molecular Structure Analysis
The molecular structure of Hexahydro-1,8(2H,5H)-naphthalenedione has been analyzed in various studies . For example, one study reported that 9-(4-Nitrophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione crystallizes in orthorhombic space group P212121 .Chemical Reactions Analysis
The chemical reactions involving Hexahydro-1,8(2H,5H)-naphthalenedione have been studied . For instance, one study investigated the reaction of ˙H, ˙OH, O˙− and specific one-electron oxidants with 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-(1,8) (2H,5H)-acridinedione .Physical And Chemical Properties Analysis
The physical and chemical properties of Hexahydro-1,8(2H,5H)-naphthalenedione have been analyzed . For example, the neutral form of a related compound, acridinedione dye, shows an absorption at 400 nm and emits at 463 nm .Scientific Research Applications
Development of Novel Therapeutics
Hexahydro-1,8(2H,5H)-naphthalenedione, also known as Hexahydroacridine-1,8-dione, has gained significant attention in medicinal chemistry and drug discovery research . This compound serves as a valuable precursor for the synthesis of diverse chemical scaffolds . It has potential applications in the development of novel therapeutic agents .
Antibacterial Activity
Hexahydroacridine-1,8-dione derivatives have shown promising antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Activity
In addition to their antibacterial properties, these derivatives also exhibit antifungal activity . This broadens their potential use in treating various types of infections .
Anti-tumor Agents
Acridine compounds, which include Hexahydroacridine-1,8-dione, have garnered attention as potential anti-tumor agents . This opens up possibilities for their use in cancer treatment .
Anti-malarial Agents
Acridinediones, including Hexahydroacridine-1,8-dione, have demonstrated promising anti-malarial activities . This suggests their potential use in the development of new anti-malarial drugs .
Anti-inflammatory Agents
Acridine compounds have also been recognized for their anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
High Fluorescence Efficiency
Derivatives of Hexahydroacridine-1,8-dione have been found to exhibit significant qualities such as high fluorescence efficiency . This property can be utilized in various fields, including bioimaging and diagnostics .
Synthesis of Diverse Chemical Scaffolds
The distinctive molecular structure and versatile properties of Hexahydroacridine-1,8-dione make it an intriguing building block for synthesizing diverse chemical scaffolds . This can lead to the discovery of new compounds with a wide range of biological and physical characteristics .
properties
IUPAC Name |
2,3,4,4a,5,6,7,8a-octahydronaphthalene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h7,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGBZBIVNKGHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(=O)C2C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901143 | |
| Record name | NoName_215 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydronaphthalene-1,8-dione | |
CAS RN |
83406-40-0 | |
| Record name | Hexahydro-1,8(2H,5H)-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83406-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(5-Acetyl-2-methoxybenzyl)thio]acetic acid](/img/structure/B3434145.png)


![7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B3434174.png)



